molecular formula C11H10ClNO B8780996 1-Chloro-6-methoxy-7-methylisoquinoline CAS No. 209286-03-3

1-Chloro-6-methoxy-7-methylisoquinoline

Cat. No. B8780996
M. Wt: 207.65 g/mol
InChI Key: DWMRLGYYUGVOEO-UHFFFAOYSA-N
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Patent
US07893088B2

Procedure details

The 1-chloro-6-methoxyisoquinoline was prepared according to Example 1A or from 3-methoxybenzaldehyde using the same procedure as in Example 5A. The 1-chloro-6-methoxy-7-methylisoquinoline was then demethylated according Example 1E to afford 1-chloro isoquinolin-6-ol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C=C(C=CC=1)C=O.[Cl:11][C:12]1[C:21]2[C:16](=[CH:17][C:18]([O:23][CH3:24])=[C:19](C)[CH:20]=2)[CH:15]=[CH:14][N:13]=1>>[Cl:11][C:12]1[C:21]2[C:16](=[CH:17][C:18]([O:23][CH3:24])=[CH:19][CH:20]=2)[CH:15]=[CH:14][N:13]=1.[Cl:11][C:12]1[C:21]2[C:16](=[CH:17][C:18]([OH:23])=[CH:19][CH:20]=2)[CH:15]=[CH:14][N:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC2=CC(=C(C=C12)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC2=CC(=CC=C12)OC
Name
Type
product
Smiles
ClC1=NC=CC2=CC(=CC=C12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07893088B2

Procedure details

The 1-chloro-6-methoxyisoquinoline was prepared according to Example 1A or from 3-methoxybenzaldehyde using the same procedure as in Example 5A. The 1-chloro-6-methoxy-7-methylisoquinoline was then demethylated according Example 1E to afford 1-chloro isoquinolin-6-ol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C=C(C=CC=1)C=O.[Cl:11][C:12]1[C:21]2[C:16](=[CH:17][C:18]([O:23][CH3:24])=[C:19](C)[CH:20]=2)[CH:15]=[CH:14][N:13]=1>>[Cl:11][C:12]1[C:21]2[C:16](=[CH:17][C:18]([O:23][CH3:24])=[CH:19][CH:20]=2)[CH:15]=[CH:14][N:13]=1.[Cl:11][C:12]1[C:21]2[C:16](=[CH:17][C:18]([OH:23])=[CH:19][CH:20]=2)[CH:15]=[CH:14][N:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC2=CC(=C(C=C12)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC2=CC(=CC=C12)OC
Name
Type
product
Smiles
ClC1=NC=CC2=CC(=CC=C12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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